

Divinylbenzene: A Comprehensive Technical Guide to its Physicochemical Properties and Applications

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Compound of Interest

Compound Name: *Divinylbenzene*

CAS No.: *91-14-5*

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Introduction: **Divinylbenzene** (DVB) is a pivotal cross-linking agent in polymer science, prized for its ability to impart thermal stability, mechanical strength, and chemical resistance to a wide array of materials. This guide provides an in-depth exploration of the core physical and chemical properties of **divinylbenzene**, offering field-proven insights for researchers, scientists, and professionals in drug development and material science. We will delve into its molecular structure, reactivity, polymerization behavior, and the analytical techniques essential for its characterization, grounding all claims in authoritative references.

Molecular Structure and Isomeric Forms

Divinylbenzene is an aromatic hydrocarbon with the chemical formula $C_{10}H_{10}$.^[1] It is structurally related to styrene, featuring a benzene ring substituted with two vinyl groups.^[1] DVB exists in three positional isomers: ortho-(1,2), meta-(1,3), and para-(1,4)-**divinylbenzene**.

Commercial DVB is typically a mixture of the meta and para isomers, along with ethylvinylbenzene.^[1] The meta-isomer is usually the predominant component.^[2] The ortho-isomer is generally not present in commercial mixtures as it readily converts to naphthalene

under the high temperatures used in its synthesis—the thermal dehydrogenation of diethylbenzene.[1] The specific ratio of isomers significantly influences the reactivity and the properties of the resulting polymer.

Caption: Chemical structures of ortho-, meta-, and para-**divinylbenzene** isomers.

Physical Properties

Divinylbenzene is a water-white to pale, straw-colored liquid with a characteristic aromatic odor.[2][3] It is immiscible with water but soluble in organic solvents such as methanol, ether, acetone, and benzene.[2][4][5] Due to its high reactivity, commercial DVB is stabilized with an inhibitor, typically 4-tert-butylpyrocatechol (TBC), to prevent premature polymerization.[3][6]

The physical properties can vary depending on the specific isomer mixture. Below is a summary of key data for commercial-grade DVB and its individual isomers.

Property	Commercial Mixture (Typical)	m-Divinylbenzene	p-Divinylbenzene
CAS Number	1321-74-0[1]	108-57-6[1]	105-06-6[1]
Molecular Weight (g/mol)	130.19[7]	130.19[2]	130.19[2]
Boiling Point (°C)	195 - 200[3]	199.5[2]	95 (@ 18 mmHg)[2]
Melting Point (°C)	-66.9 to -52[1]	-66.90[2]	31[2]
Density (g/cm ³ at 20°C)	~0.91-0.93[2][3]	0.9294[2]	0.913 (@ 40°C)[2]
Refractive Index (n _{20/D})	~1.561[4][5]	1.5760[2]	1.5835 (@ 25°C)[2]
Vapor Pressure (mmHg at 20°C)	0.7[1][3]	0.9 (@ 30°C)[4]	N/A
Flash Point (°C)	62 - 76[3]	N/A	N/A
Solubility in Water	Insoluble / ~0.005%[1][4]	20 mg/L[2]	8.2 mg/L[2]

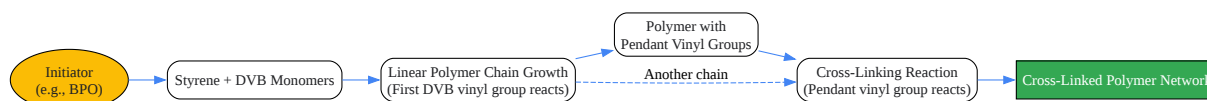
Chemical Properties and Reactivity

The chemical behavior of **divinylbenzene** is dominated by the reactivity of its two vinyl groups, making it an extremely versatile cross-linking agent.[3][8]

Polymerization and Cross-Linking

DVB readily undergoes polymerization, which can be initiated by heat, light, or catalysts.[4][5] In the absence of an inhibitor, it can self-polymerize even at room temperature.[5] This high reactivity is the cornerstone of its primary application: forming three-dimensional, cross-linked polymer networks.

When copolymerized with a monovinyl monomer like styrene, the first vinyl group of a DVB molecule incorporates into a growing polymer chain. The second, "pendant" vinyl group can then react with another growing chain, creating a durable covalent bond—a cross-link—between them.



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Caption: Simplified workflow of DVB cross-linking during polymerization.

The kinetics of this process are complex. At low concentrations, DVB can increase the overall rate of polymerization.[9] This phenomenon, known as the gel effect or Trommsdorff effect, occurs because as cross-links form, the mobility of the growing polymer chains is reduced, which in turn decreases the rate of termination reactions.[9][10] However, at very high DVB concentrations, the polymerization rate may decrease due to the reduced diffusion of monomer molecules through the dense polymer network.[9][10]

Reactivity Ratios

The tendency of DVB to copolymerize with other monomers can be quantified by reactivity ratios. For the copolymerization of styrene (M_1) with **divinylbenzene** isomers (M_2), the following values have been reported:

- Styrene / **m-Divinylbenzene**: $r_1 = 1.11$, $r_2 = 1.00$ [11]
- Styrene / **p-Divinylbenzene**: $r_1 = 0.20$, $r_2 = 1.00$ [11]

These values indicate that the meta-isomer has a reactivity very similar to styrene, while the para-isomer is significantly more reactive than styrene. This difference in reactivity between the isomers is a critical factor in designing polymerization processes and predicting the final polymer architecture.[5]

Other Chemical Reactions

Divinylbenzene is highly flammable and can react vigorously with strong oxidizing agents.[3] [4] It may also react exothermically with acids, bases, and reducing agents like alkali metals.[4] [12] The benzene ring can undergo typical electrophilic substitution reactions such as halogenation, nitration, and sulfonation, provided the vinyl groups are protected or the reaction conditions are carefully controlled.[12]

Experimental Protocols for Characterization

Ensuring the quality and purity of **divinylbenzene** is crucial for reproducible results in polymer synthesis. The following protocols outline key methodologies for its characterization.

Protocol: Removal of Polymerization Inhibitor

Causality: The TBC inhibitor must be removed before polymerization to allow the reaction to proceed. This is typically achieved by washing with an aqueous base.

Methodology:

- Place the commercial DVB solution in a separatory funnel.
- Add an equal volume of 10% (w/v) aqueous sodium hydroxide (NaOH) solution.[3]
- Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

- Allow the layers to separate. The aqueous (bottom) layer, containing the sodium salt of TBC, will often be colored.
- Drain and discard the lower aqueous layer.
- Repeat the NaOH wash (Steps 2-5) two more times, or until the aqueous layer is colorless. [3]
- Wash the DVB with distilled water (twice the volume of the DVB) to remove residual NaOH. [3] Repeat this water wash two to three times.
- Drain the washed DVB into a flask containing a drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and swirl to remove residual water.
- Filter or decant the dry, inhibitor-free DVB. Store it at a low temperature (2-8°C) and use it promptly.[13]

Protocol: Isomer and Purity Analysis by Gas Chromatography (GC)

Causality: Gas chromatography separates the components of the DVB mixture based on their boiling points and interactions with the stationary phase, allowing for quantification of isomers and impurities like ethylvinylbenzene.

Methodology:

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is required. A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.
- Sample Preparation: Dilute a small, known amount of the DVB sample in a suitable solvent like dichloromethane or hexane.
- GC Conditions (Typical):
 - Injector Temperature: 250°C

- Oven Program: Start at 50-60°C, hold for 1-2 minutes, then ramp at 10°C/min to 250°C.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Detector Temperature (FID): 280-300°C
- Analysis: Inject the prepared sample. The components will elute in order of increasing boiling point. The resulting chromatogram will show distinct peaks for ethylvinylbenzene, **m-divinylbenzene**, and **p-divinylbenzene**. The area of each peak is proportional to its concentration. While GC can separate the meta and para isomers, some columns may co-elute m-xylene and p-xylene if present as impurities.[2]

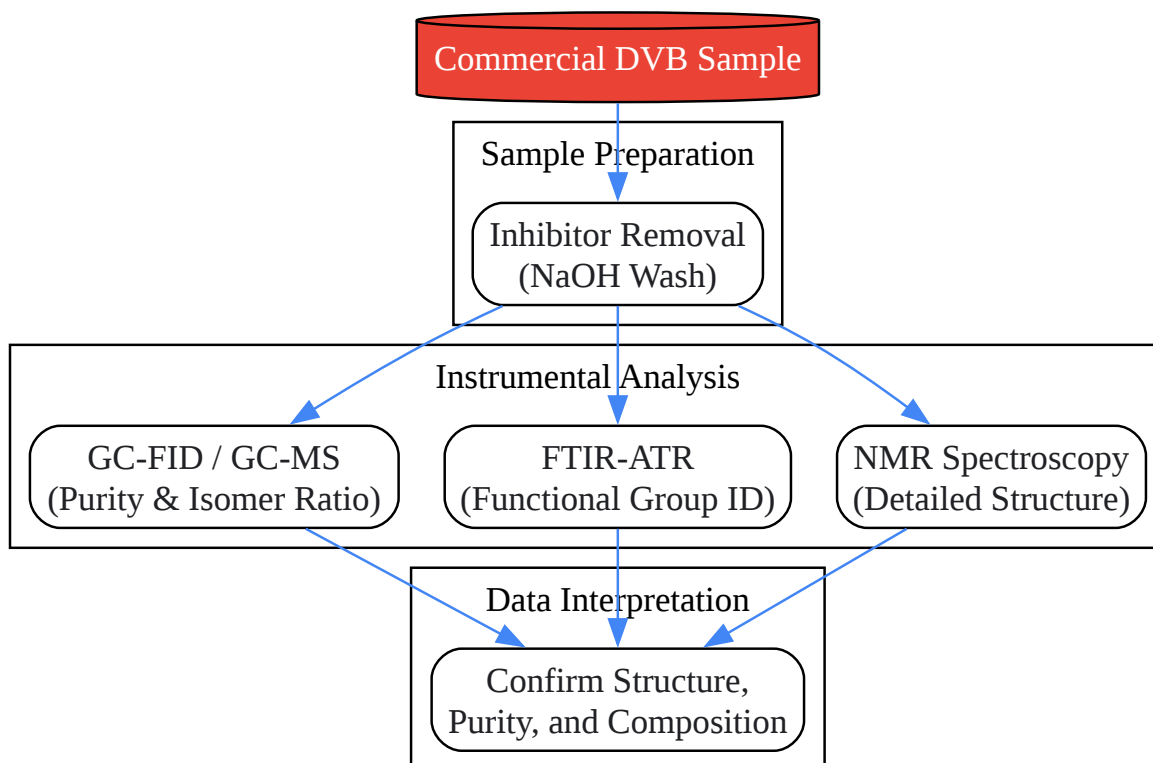
Protocol: Structural Verification by Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule. It is particularly useful for confirming the presence of vinyl groups and aromatic rings and can help distinguish between isomers.

Methodology:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy liquid sampling.
- Sample Preparation: Place a drop of the liquid DVB sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically in the range of 4000 to 650 cm^{-1} .
- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. Key bands for DVB include:[8]
 - $\sim 3080 \text{ cm}^{-1}$ & $\sim 3020 \text{ cm}^{-1}$: C-H stretching of the vinyl groups and aromatic ring.
 - $\sim 1650 \text{ cm}^{-1}$: C=C stretching of the vinyl groups.
 - $\sim 1600, 1500, 1450 \text{ cm}^{-1}$: Aromatic ring C=C stretching.

- ~ 991 & 908 cm^{-1} : Out-of-plane C-H bending ("wagging") of the vinyl groups. These are strong, characteristic peaks confirming vinyl functionality.
- $\sim 900 - 695\text{ cm}^{-1}$: Out-of-plane C-H bending of the benzene ring. The exact position of these bands is highly diagnostic for the substitution pattern and can be used to differentiate between meta and para isomers.[4][8]



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Caption: A typical experimental workflow for the characterization of DVB.

Conclusion

Divinylbenzene is a foundational monomer in the synthesis of high-performance cross-linked polymers. Its utility stems from a unique combination of properties: the rigid aromatic core provides thermal stability, while the two vinyl groups offer versatile cross-linking capabilities. A thorough understanding of its isomeric forms, physical characteristics, and chemical reactivity is paramount for scientists and researchers aiming to precisely control polymer architecture

and function. The analytical protocols described herein provide a robust framework for the quality control and characterization of DVB, ensuring the synthesis of materials with predictable and reproducible properties for advanced applications, from ion-exchange resins to sophisticated drug delivery systems.

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